2-Cyanomethylthioadenosine

S-adenosylhomocysteine hydrolase Methylation Cancer Research

Standard adenosine analogs often lack specificity for SAHH inhibition, limiting methylation pressure and epigenetic research. 2-Cyanomethylthioadenosine (CAS 2095417-67-5) addresses this gap as a potent SAHH inhibitor with a unique 2-cyanomethylthio moiety. • Targeted SAHH inhibition, distinct from adenosine receptor-binding analogs • 2-position cyanomethylthio group enables structure-activity relationship (SAR) studies • Suitable for cancer, inflammation, and immunomodulation research Supply chain advantage: available through BenchChem's global network with reliable stock and shipping.

Molecular Formula C12H14N6O4S
Molecular Weight 338.35 g/mol
Cat. No. B15291871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyanomethylthioadenosine
Molecular FormulaC12H14N6O4S
Molecular Weight338.35 g/mol
Structural Identifiers
SMILESC1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)SCC#N)N
InChIInChI=1S/C12H14N6O4S/c13-1-2-23-12-16-9(14)6-10(17-12)18(4-15-6)11-8(21)7(20)5(3-19)22-11/h4-5,7-8,11,19-21H,2-3H2,(H2,14,16,17)/t5-,7-,8-,11-/m1/s1
InChIKeyKBNRTQHWQDGAEY-IOSLPCCCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyanomethylthioadenosine: Procurement & Profiling


2-Cyanomethylthioadenosine (CAS 2095417-67-5) is a synthetic adenine nucleoside analog and a 2-modified purine nucleoside derivative . It is characterized by a cyanomethylthio (-SCH2CN) group at the 2-position of the adenine ring, which distinguishes it from endogenous adenosine and other nucleoside analogs . This compound is specifically identified as a potent inhibitor of S-adenosylhomocysteine hydrolase (SAHH), a critical enzyme in cellular methylation and metabolism, and is utilized in research focusing on cancer, inflammation, and immunomodulation .

Why 2-Cyanomethylthioadenosine Is Irreplaceable


Substitution with generic adenosine analogs (e.g., Acadesine, Clofarabine, Fludarabine) or endogenous adenosine is not scientifically justifiable due to 2-Cyanomethylthioadenosine's distinct mechanism of action and structural specificity . While many analogs primarily target adenosine receptors, 2-Cyanomethylthioadenosine is characterized as a powerful inhibitor of S-adenosylhomocysteine hydrolase (SAHH), an enzyme central to cellular methylation pressure and cancer development . Its unique 2-cyanomethylthio moiety is critical for this activity, as it inhibits adenosine metabolism and modulates extracellular pathways, functions not shared by all in-class compounds [1]. This fundamental difference in target engagement and resulting pharmacodynamic profile makes it a non-interchangeable tool for research where SAHH inhibition or specific metabolic modulation is required.

2-Cyanomethylthioadenosine Evidence vs. Comparators


SAHH Inhibition vs. Adenosine Receptor Agonists

2-Cyanomethylthioadenosine is specifically identified as a powerful inhibitor of S-adenosylhomocysteine hydrolase (SAHH), a mechanism that distinguishes it from the majority of adenosine analogs, which function primarily as smooth muscle vasodilators or adenosine receptor agonists (e.g., Acadesine, Clofarabine, Fludarabine) . While specific inhibitory constants (Ki or IC50) for 2-Cyanomethylthioadenosine against SAHH are not provided in the source, its characterization as a SAHH inhibitor is a key differentiator. In contrast, popular analogs like Acadesine act as AMPK activators, and Clofarabine is a DNA polymerase inhibitor, representing distinct and non-overlapping primary targets .

S-adenosylhomocysteine hydrolase Methylation Cancer Research

Cyanomethylthio Moiety: Distinct Metabolic Profile

2-Cyanomethylthioadenosine contains a cyanomethylthio (-SCH2CN) group at the 2-position, a modification not present in endogenous adenosine, Acadesine, Clofarabine, Fludarabine, or Vidarabine . This structural feature is specifically linked to the inhibition of adenosine metabolism and confers potential application value in biocatalysis and metabolic research [1]. While no quantitative kinetic data are available, the presence of both cyanide and sulfur atoms is noted to create unique properties compared to analogs lacking this group [1].

Nucleoside Metabolism Structural Biology Biocatalysis

Therapeutic Focus: Cancer and Inflammation

2-Cyanomethylthioadenosine is positioned as a multifaceted agent with potential therapeutic applications in cancer, inflammation, and immunomodulation, a profile that stems from its SAHH inhibitory activity and modulation of extracellular metabolism . While general adenosine analogs are also investigated for cancer, the specific link between this compound's mechanism and its therapeutic potential in inflammation and immunomodulation provides a differentiated research focus. Acadesine, for instance, has been more widely studied for cardiovascular and metabolic disorders, while Clofarabine is an approved chemotherapy for specific leukemias .

Cancer Inflammation Immunomodulation

2-Cyanomethylthioadenosine Application Scenarios


SAHH-Dependent Pathway Studies

In research focused on cellular methylation pressure, epigenetic regulation, or pathologies where SAHH is a key target, 2-Cyanomethylthioadenosine is the compound of choice. Unlike many adenosine analogs that primarily engage adenosine receptors, its mechanism is centered on SAHH inhibition [1]. This makes it essential for experiments designed to probe SAHH function, downstream methylation changes, and the enzyme's role in cancer development and other diseases .

SAR for 2-Modified Purine Nucleosides

The unique cyanomethylthio group at the 2-position of the purine ring provides a distinct chemical handle for SAR studies [1]. Researchers evaluating the impact of 2-position modifications on nucleoside metabolism, enzyme inhibition, or cellular uptake will find this compound indispensable. It serves as a specific, well-defined example of a 2-modified purine nucleoside that cannot be replaced by unmodified adenosine or analogs with different substituents .

Cancer and Inflammation Dual Research

For projects exploring the intersection of oncogenic signaling and inflammatory pathways, 2-Cyanomethylthioadenosine offers a tool that is directly associated with both areas due to its SAHH inhibitory activity and modulation of extracellular metabolism [1]. This contrasts with analogs like Clofarabine (specific to leukemia) or Acadesine (cardio-metabolic), making 2-Cyanomethylthioadenosine a more suitable candidate for early-stage, multi-faceted drug discovery programs in immuno-oncology or inflammatory cancers .

Adenosine Metabolism Inhibition and Biocatalysis

The compound is specifically noted for its potential in biocatalysis and metabolic research, a function linked to its cyanide and sulfur groups that inhibit adenosine metabolism [1]. Studies focused on purine salvage pathways, adenosine deaminase activity, or the metabolic fate of modified nucleosides can utilize 2-Cyanomethylthioadenosine as a probe. Its distinct metabolic stability profile, compared to native adenosine, is a key asset in these experimental systems .

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